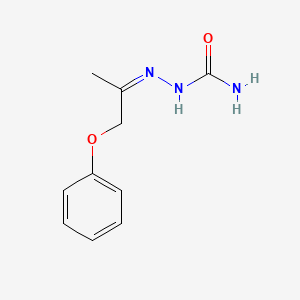![molecular formula C16H17N3O B577873 5-[3-(Pyrrolidinocarbonyl]phenyl]pyridin-2-amine CAS No. 1314988-21-0](/img/structure/B577873.png)
5-[3-(Pyrrolidinocarbonyl]phenyl]pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[3-(Pyrrolidinocarbonyl]phenyl]pyridin-2-amine is a chemical compound with the CAS Number: 1314988-21-0. Its molecular weight is 267.33 and its linear formula is C16H17N3O .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H17N3O/c17-15-7-6-14 (11-18-15)12-4-3-5-13 (10-12)16 (20)19-8-1-2-9-19/h3-7,10-11H,1-2,8-9H2, (H2,17,18) .Aplicaciones Científicas De Investigación
Pyrrolidine in Drug Discovery
Pyrrolidine rings, similar in structure to the compound , are widely used in medicinal chemistry due to their sp3 hybridization, which allows for efficient exploration of pharmacophore space and contributes significantly to the stereochemistry of molecules. These rings increase three-dimensional coverage, enhancing target selectivity through diverse synthetic strategies. Pyrrolidine derivatives, including proline, show varied biological profiles based on stereoisomers and spatial orientation, highlighting their importance in designing new compounds with specific biological activities (Li Petri et al., 2021).
Heterocyclic Aromatic Amines in Food Safety
The compound "5-[3-(Pyrrolidinocarbonyl]phenyl]pyridin-2-amine" shares structural similarities with heterocyclic aromatic amines (HAAs), which are known for their carcinogenic properties in processed meats. Understanding the formation, analysis, and mitigation of HAAs in foodstuffs is crucial for food safety. Advanced analytical techniques, such as liquid chromatography coupled with mass spectrometry, have been employed for sensitive and selective detection of these compounds, emphasizing the importance of monitoring HAAs in dietary intake to mitigate associated health risks (Teunissen et al., 2010).
Biogenic Amines and Food Quality
Biogenic amines (BAs) are another group of compounds related to the query chemical, serving as indicators of food quality and safety. BAs such as histamine and tyramine are significant in assessing the freshness or spoilage of food products, particularly fish. The analysis of BAs is vital due to their toxicity and role in food poisoning episodes. Various chromatographic methods, including high-performance liquid chromatography (HPLC), are utilized for the quantitative determination of BAs in food, highlighting the need for careful monitoring to ensure food safety (Önal, 2007).
Catalytic Synthesis of Pyridine
The synthesis of pyridine bases, closely related to the query compound, through catalytic vapor phase processes using acetaldehyde, formaldehyde, and ammonia showcases the chemical's importance in industrial applications. The HZSM-5 catalyst is highlighted for its unique structural and acidity properties, facilitating the efficient production of pyridine and related compounds. This synthesis method is crucial for meeting the growing demand for these bases in various industrial and pharmaceutical applications (Suresh Kumar Reddy et al., 2012).
Safety And Hazards
Propiedades
IUPAC Name |
[3-(6-aminopyridin-3-yl)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c17-15-7-6-14(11-18-15)12-4-3-5-13(10-12)16(20)19-8-1-2-9-19/h3-7,10-11H,1-2,8-9H2,(H2,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOZWUKTUHSHEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CN=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718574 |
Source


|
| Record name | [3-(6-Aminopyridin-3-yl)phenyl](pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(Pyrrolidinocarbonyl]phenyl]pyridin-2-amine | |
CAS RN |
1314988-21-0 |
Source


|
| Record name | [3-(6-Aminopyridin-3-yl)phenyl](pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

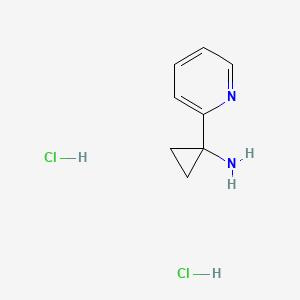
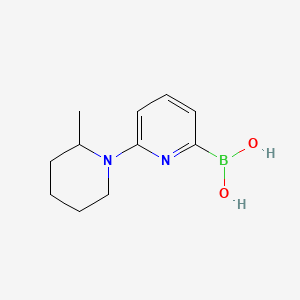
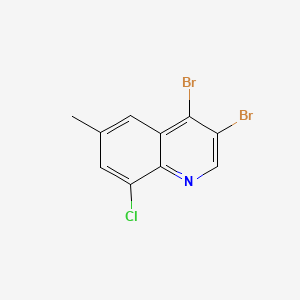
![Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B577796.png)


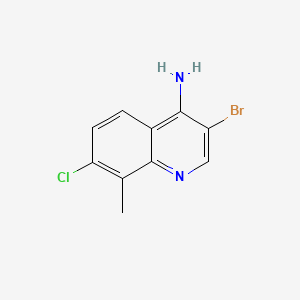
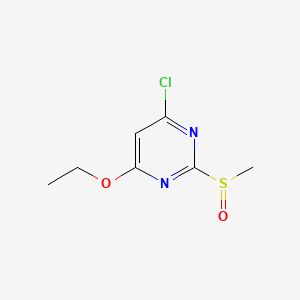

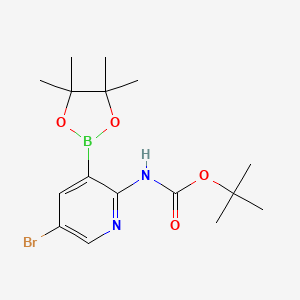
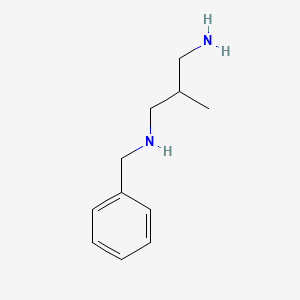
![2-(2,6-Dichlorophenyl)-2,3-dihydropyrrolo[3,4-c]pyridin-1-one](/img/structure/B577809.png)

